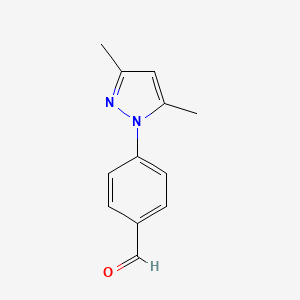

4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(3,5-dimethylpyrazol-1-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-9-7-10(2)14(13-9)12-5-3-11(8-15)4-6-12/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSNMWJQOHKWNKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=C(C=C2)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60586299 | |

| Record name | 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934570-54-4 | |

| Record name | 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde

CAS Number: 934570-54-4

This technical guide provides a comprehensive overview of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde, a heterocyclic aromatic compound of interest to researchers, scientists, and professionals in drug development. This document details its physicochemical properties, outlines potential synthetic protocols, discusses its reactivity in key chemical transformations, and explores its potential pharmacological significance based on the activities of structurally related molecules.

Physicochemical Properties

This compound is a solid organic compound. Its key physicochemical properties, compiled from various commercial suppliers, are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 934570-54-4 | N/A |

| Molecular Formula | C₁₂H₁₂N₂O | [1] |

| Molecular Weight | 200.24 g/mol | [1] |

| Appearance | White to off-white solid | N/A |

| Melting Point | 78-82 °C | Vendor Data |

| Purity | Typically ≥97% | Vendor Data |

| Solubility | Soluble in organic solvents like DMSO, methanol, and dichloromethane | General Knowledge |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively published, a plausible and efficient synthetic route involves the condensation reaction between 4-formylphenylhydrazine and acetylacetone (2,4-pentanedione). This method is a standard and widely used approach for the formation of pyrazole rings.

Proposed Synthetic Protocol: Synthesis of this compound

Objective: To synthesize this compound from 4-formylphenylhydrazine and acetylacetone.

Materials:

-

4-formylphenylhydrazine hydrochloride

-

Acetylacetone (2,4-pentanedione)

-

Ethanol or Acetic Acid (as solvent)

-

Sodium acetate (if starting from hydrochloride salt)

-

Distilled water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of Hydrazine Free Base (if applicable): If starting with 4-formylphenylhydrazine hydrochloride, dissolve it in water and neutralize with a suitable base like sodium acetate or sodium bicarbonate to generate the free hydrazine base in situ.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-formylphenylhydrazine (1.0 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

-

Addition of Diketone: To the stirred solution, add acetylacetone (1.0 to 1.1 equivalents) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for a period of 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. If not, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.

Chemical Reactivity and Downstream Applications

The aldehyde functional group in this compound makes it a versatile intermediate for a variety of chemical transformations, particularly in the synthesis of more complex molecules for drug discovery.

Condensation Reactions

The aldehyde can readily undergo condensation reactions with active methylene compounds. A notable example is the Knoevenagel condensation, which can be used to form chalcone-like structures. These chalcones are known precursors for various heterocyclic systems with interesting biological activities.

Generalized Protocol for Knoevenagel Condensation:

-

Dissolve this compound (1.0 equivalent) and an active methylene compound (e.g., a substituted acetophenone) (1.0 equivalent) in a suitable solvent like ethanol.

-

Add a catalytic amount of a base, such as sodium hydroxide or piperidine.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

The product, a chalcone derivative, can be isolated by precipitation upon pouring the reaction mixture into cold water, followed by filtration and recrystallization.

Reductive Amination

The aldehyde can be converted to various amines through reductive amination, providing a route to a diverse range of derivatives for structure-activity relationship (SAR) studies.

Generalized Protocol for Reductive Amination:

-

Dissolve this compound (1.0 equivalent) and a primary or secondary amine (1.0-1.2 equivalents) in a solvent such as methanol or dichloromethane.

-

Add a reducing agent, for instance, sodium borohydride or sodium triacetoxyborohydride, portion-wise at 0 °C or room temperature.

-

Stir the reaction for several hours until completion.

-

Work-up typically involves quenching the excess reducing agent with water, followed by extraction with an organic solvent, drying, and purification by chromatography.

Suzuki-Miyaura Cross-Coupling

While the core of the molecule is already constructed, the pyrazole and phenyl rings can potentially be further functionalized with halo-substituents, which can then participate in cross-coupling reactions like the Suzuki-Miyaura coupling to introduce additional aryl or alkyl groups.

Potential Pharmacological Significance and Signaling Pathways

While direct biological studies on this compound are not widely reported, the pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs and biologically active compounds. Derivatives of pyrazole have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, analgesic, and antimicrobial effects.

The presence of the 3,5-dimethylpyrazole and the benzaldehyde moieties suggests that this compound could serve as a key building block for the synthesis of novel therapeutic agents. For instance, pyrazole-containing compounds have been investigated as inhibitors of various kinases and other enzymes involved in cellular signaling pathways.

Based on the activities of related pyrazole derivatives, it is plausible that derivatives of this compound could modulate pathways involved in inflammation and cancer. For example, some pyrazole compounds are known to inhibit cyclooxygenase (COX) enzymes or kinases in the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.

References

An In-depth Technical Guide on the Physicochemical Properties of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characterization of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols and data to facilitate further investigation and application of this compound.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂N₂O | --INVALID-LINK-- |

| Molecular Weight | 200.24 g/mol | --INVALID-LINK-- |

| CAS Number | 934570-54-4 | --INVALID-LINK-- |

| Melting Point | 78-80.5 °C | --INVALID-LINK-- |

| Boiling Point | Not experimentally determined. | - |

| Solubility | Expected to be soluble in polar organic solvents such as DMSO and methanol.[1] Limited aqueous solubility is predicted due to the presence of hydrophobic methyl and phenyl groups. | - |

| pKa | Not experimentally determined. | - |

| LogP (Computed) | 2.1 (XLogP3-AA for isomer) | --INVALID-LINK-- |

Note: Some experimental data for this specific compound is limited. Computed values for a positional isomer are provided for estimation purposes.

Synthesis and Characterization

The synthesis of this compound can be achieved through several established synthetic routes for pyrazole derivatives. A general and plausible experimental protocol is detailed below.

Experimental Protocol: Synthesis of this compound

This procedure is based on the well-established Knorr pyrazole synthesis, followed by a Vilsmeier-Haack formylation or a similar formylation reaction.

Step 1: Synthesis of 3,5-Dimethylpyrazole

-

To a solution of hydrazine sulfate (0.50 mol) in 400 mL of 10% aqueous sodium hydroxide in a 1-L round-bottomed flask equipped with a stirrer and thermometer, cool the mixture to 15 °C in an ice bath.[2]

-

Add acetylacetone (0.50 mol) dropwise to the stirred solution while maintaining the temperature at approximately 15 °C.[2]

-

After the addition is complete, continue stirring for 1 hour at 15 °C.[2]

-

Dilute the reaction mixture with 200 mL of water to dissolve any precipitated inorganic salts.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (1 x 125 mL, then 4 x 40 mL).[2]

-

Combine the ether extracts, wash with saturated sodium chloride solution, and dry over anhydrous potassium carbonate.[2]

-

Remove the ether by distillation to obtain crystalline 3,5-dimethylpyrazole.[2]

Step 2: Synthesis of this compound

This step can be performed via a Vilsmeier-Haack reaction on a suitable precursor or through a coupling reaction. A common method involves the reaction of 3,5-dimethylpyrazole with a substituted benzaldehyde derivative. A plausible route is the reaction of 3,5-dimethylpyrazole with 4-fluorobenzaldehyde under basic conditions.

-

To a solution of 3,5-dimethylpyrazole (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF), add a base such as potassium carbonate (1.5 eq).

-

Add 4-fluorobenzaldehyde (1.2 eq) to the mixture.

-

Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the product with a suitable organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford this compound.

Characterization Data (Expected):

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) ~10.0 (s, 1H, CHO), 7.9-7.7 (m, 4H, Ar-H), 6.1 (s, 1H, pyrazole-H), 2.4 (s, 3H, CH₃), 2.3 (s, 3H, CH₃).

-

¹³C NMR (101 MHz, CDCl₃): δ (ppm) ~192.0, 151.0, 142.0, 140.0, 131.0, 129.5, 125.0, 108.0, 14.0, 13.5.

-

FT-IR (KBr, cm⁻¹): ~3100 (Ar C-H), 2950 (Aliphatic C-H), 1700 (C=O aldehyde), 1600, 1510 (C=C aromatic), 1450 (C=N pyrazole).

-

Mass Spectrum (EI): m/z (%) 200 (M⁺), 199 (M⁺-H), 171 (M⁺-CHO), 96 (dimethylpyrazole fragment).

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the final characterized product.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is not extensively reported in the public domain, the pyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds.[3][4][5] Derivatives of pyrazole have demonstrated a wide range of pharmacological activities, including:

-

Anti-inflammatory Activity: Many pyrazole-containing compounds are known to exhibit anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[5]

-

Anticancer Activity: Several pyrazole derivatives have been investigated as potential anticancer agents, targeting various signaling pathways involved in cell proliferation and survival.[4] Some have been shown to inhibit protein kinases, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.[4]

-

Antimicrobial Activity: The pyrazole nucleus is also a feature of compounds with antibacterial and antifungal properties.[4]

Given the presence of the pyrazole moiety, it is plausible that this compound could be a starting point for the development of novel therapeutic agents. Further research is required to elucidate its specific biological targets and mechanisms of action. A hypothetical signaling pathway that could be investigated based on the activities of related pyrazole compounds is the inhibition of a protein kinase cascade involved in cell proliferation.

This guide provides a foundational understanding of this compound. The provided data and protocols are intended to support further research into the chemical and biological properties of this and related compounds.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 3. Design, synthesis, and biological evaluation of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives as potent CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-(3,5-Dimethyl-1h-pyrazol-4-yl)benzaldehyde | C12H12N2O | CID 82039735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development.

Chemical Structure and IUPAC Name

IUPAC Name: this compound

The structure of this compound consists of a benzaldehyde ring substituted at the para-position with a 3,5-dimethyl-1H-pyrazol-1-yl group.

Molecular Formula: C₁₂H₁₂N₂O[1]

Molecular Weight: 200.24 g/mol [1]

CAS Registry Number: 934570-54-4

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂N₂O | [1] |

| Molecular Weight | 200.24 g/mol | [1] |

| Appearance | Solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents such as DMSO and methanol |

Synthesis and Characterization

Representative Experimental Protocol: Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde

This protocol is adapted from the synthesis of a related pyrazole carbaldehyde and can serve as a starting point for the synthesis of the title compound.

Materials:

-

3,5-dimethyl-1-phenyl-1H-pyrazole

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Ethanol

Procedure:

-

To a cooled solution of N,N-dimethylformamide, freshly distilled phosphorus oxychloride is added with stirring over a period of 30 minutes, maintaining the temperature between 0-5 °C.

-

A solution of 3,5-dimethyl-1-phenyl-1H-pyrazole in N,N-dimethylformamide is added dropwise while maintaining the low temperature.

-

The resulting mixture is heated under reflux for 1 hour.

-

After cooling, the reaction mixture is poured into crushed ice with continuous stirring.

-

The precipitate formed is filtered and crystallized from aqueous ethanol to yield the desired product.

Spectroscopic Data of Related Compounds

Spectroscopic data for this compound is not explicitly available. However, the following tables provide reference ¹H and ¹³C NMR data for structurally similar compounds.

Table 1: ¹H NMR Data of Related Pyrazole Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| 3,5-dimethyl-1-phenyl-1H-pyrazole | CDCl₃ | 7.46-7.19 (m, 5H, Ar-H), 5.90 (s, 1H, pyrazole-H), 2.25 (s, 6H, 2xCH₃)[2] |

| 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole | CDCl₃ | 7.52 (d, 2H), 7.36 (d, 2H), 5.91 (s, 1H, pyrazole-H), 2.28 (s, 3H, CH₃), 2.26 (s, 3H, CH₃)[2] |

Table 2: ¹³C NMR Data of Related Pyrazole Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| 3,5-dimethyl-1-phenyl-1H-pyrazole | CDCl₃ | 148.1, 139.4, 138.4, 128.3, 126.4, 124.0, 106.4, 12.9, 11.8[2] |

| 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole | CDCl₃ | 148.4, 138.4, 137.3, 132.4, 128.5, 125.4, 107.8, 13.2, 12.2[2] |

Infrared (IR) Spectroscopy: The IR spectrum of benzaldehyde derivatives typically shows a strong absorption band for the C=O stretching vibration of the aldehyde group around 1700 cm⁻¹. The C-H stretching of the aldehyde appears around 2820 and 2720 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, and C=C stretching vibrations of the aromatic ring appear in the 1600-1450 cm⁻¹ region. The pyrazole ring will also contribute to the fingerprint region of the spectrum.

Potential Biological Activities and Signaling Pathways

While direct biological data for this compound is limited, the pyrazole and benzaldehyde moieties are present in numerous biologically active compounds.

Anticancer and Antiproliferative Activity

-

Benzaldehyde: Benzaldehyde has been reported to exhibit antitumor activity.[3] It has been shown to suppress multiple signaling pathways in cancer cells, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways, by regulating 14-3-3ζ-mediated protein-protein interactions.

-

Pyrazole Derivatives: Many pyrazole derivatives have demonstrated potent anticancer and antiproliferative activities. For instance, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have shown antiproliferative activity and were found to modulate autophagy through the mTORC1 pathway.[4]

Antimicrobial Activity

-

Benzaldehyde: Benzaldehyde has been evaluated for its antimicrobial properties and has shown activity against various bacteria and fungi.[5][6]

-

Pyrazole Derivatives: Pyrazole-based compounds have been investigated as potential antibacterial agents, with some derivatives showing efficacy against resistant bacterial strains.[7][8]

Signaling Pathway Involvement

Based on studies of benzaldehyde and related pyrazole compounds, this compound may potentially modulate key cellular signaling pathways implicated in cancer and other diseases.

References

- 1. 4-(3,5-Dimethyl-1h-pyrazol-4-yl)benzaldehyde | C12H12N2O | CID 82039735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Antitumor activity of benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzaldehyde as an insecticidal, antimicrobial, and antioxidant compound produced by Photorhabdus temperata M1021 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde molecular weight and formula

For Research, Scientific, and Drug Development Applications

This document provides essential physicochemical data for the compound 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde, intended for use by researchers, scientists, and professionals in drug development.

Compound Identification and Properties

The fundamental molecular characteristics of this compound have been determined and are summarized below. These properties are critical for experimental design, analytical method development, and computational modeling.

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₁₂N₂O | [1][2][3] |

| Molecular Weight | 200.24 g/mol | [1][2] |

| CAS Number | 934570-54-4 | [1][3] |

Methodologies for Property Determination

The molecular formula and weight of a compound are foundational properties derived from its elemental composition and structure. While this document reports the established values, the following experimental protocols outline the standard methodologies used to determine these properties.

2.1 Determination of Molecular Formula: Elemental Analysis

Elemental analysis is a destructive method used to determine the mass percentages of the constituent elements in a sample.

-

Sample Preparation: A precisely weighed sample of the compound is prepared.

-

Combustion: The sample is combusted in a stream of pure oxygen at high temperatures. This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or nitrogen oxides.

-

Detection and Quantification: The combustion products are passed through a series of detectors (e.g., thermal conductivity or infrared detectors) that quantify the amounts of CO₂, H₂O, and N₂ produced.

-

Calculation: The mass percentages of C, H, and N in the original sample are calculated from the masses of the combustion products. The percentage of oxygen is typically determined by difference.

-

Empirical Formula Derivation: The mass percentages are converted to molar ratios to establish the simplest whole-number ratio of atoms, known as the empirical formula.

-

Molecular Formula Determination: The empirical formula is compared with the molecular weight (determined by mass spectrometry) to ascertain the true molecular formula.

2.2 Determination of Molecular Weight: Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.

-

Ionization: The sample is introduced into the mass spectrometer and ionized by a suitable method (e.g., Electrospray Ionization - ESI, or Electron Impact - EI). This process creates molecular ions.

-

Acceleration: The newly formed ions are accelerated by an electric field to give them uniform kinetic energy.

-

Deflection/Separation: The ions are then deflected by a magnetic field or separated by their time-of-flight in a drift tube. The degree of deflection or the time taken to reach the detector is dependent on the mass-to-charge ratio of the ion.

-

Detection: A detector records the abundance of ions at each m/z value.

-

Data Analysis: The resulting mass spectrum shows a peak corresponding to the molecular ion (M+ or [M+H]+), from which the molecular weight of the compound is accurately determined.

Visualization of Logical Relationships

The relationship between a compound's structure and its fundamental properties is a core concept in chemistry. The diagram below illustrates the logical workflow for determining the molecular formula and weight.

References

Spectroscopic and Synthetic Profile of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde (CAS No. 934570-54-4; Molecular Formula: C₁₂H₁₂N₂O). Due to the limited availability of public experimental spectroscopic data for this specific compound, this document presents a predicted spectroscopic profile based on the analysis of structurally related molecules. Detailed, generalized experimental protocols for its synthesis and subsequent spectroscopic characterization are also provided to guide researchers in their laboratory work. This guide is intended to serve as a valuable resource for scientists engaged in medicinal chemistry, materials science, and organic synthesis.

Introduction

This compound is a heterocyclic compound featuring a pyrazole ring linked to a benzaldehyde moiety. The pyrazole scaffold is a prominent structural motif in a wide array of pharmaceuticals and agrochemicals, owing to its diverse biological activities. The presence of a reactive aldehyde group makes this compound a versatile intermediate for the synthesis of more complex molecules, including Schiff bases, chalcones, and other derivatives with potential applications in drug discovery and materials science. This guide aims to consolidate the available information and provide a predictive analysis of its key spectroscopic features, alongside practical experimental procedures.

Predicted Spectroscopic Data

While specific experimental spectra for this compound are not widely published, a reliable prediction of its key spectroscopic features can be made by analyzing data from analogous compounds. The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum in CDCl₃ is expected to show distinct signals for the aldehydic proton, the aromatic protons of the benzene ring, the pyrazole proton, and the two methyl groups on the pyrazole ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.9 - 10.1 | Singlet | 1H | Aldehydic proton (-CHO) |

| ~7.9 - 8.0 | Doublet | 2H | Aromatic protons ortho to -CHO |

| ~7.5 - 7.6 | Doublet | 2H | Aromatic protons meta to -CHO |

| ~6.0 - 6.1 | Singlet | 1H | Pyrazole C4-H |

| ~2.4 - 2.5 | Singlet | 3H | Pyrazole C5-CH₃ |

| ~2.2 - 2.3 | Singlet | 3H | Pyrazole C3-CH₃ |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum in CDCl₃ will likely display signals corresponding to the carbonyl carbon, the aromatic carbons, and the carbons of the pyrazole ring and its methyl substituents.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~191 - 192 | Aldehyde C=O |

| ~152 - 153 | Pyrazole C5 |

| ~142 - 143 | Pyrazole C3 |

| ~140 - 141 | Aromatic C-N |

| ~136 - 137 | Aromatic C-CHO |

| ~130 - 131 | Aromatic CH (ortho to -CHO) |

| ~125 - 126 | Aromatic CH (meta to -CHO) |

| ~108 - 109 | Pyrazole C4 |

| ~14 - 15 | Pyrazole C5-CH₃ |

| ~13 - 14 | Pyrazole C3-CH₃ |

Predicted Infrared (IR) Spectral Data

The IR spectrum is expected to show characteristic absorption bands for the carbonyl group of the aldehyde, C-H stretches of the aromatic and methyl groups, and C=C and C=N stretching vibrations of the aromatic and pyrazole rings.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100 - 3000 | C-H Stretch | Aromatic |

| ~2950 - 2850 | C-H Stretch | Methyl (-CH₃) |

| ~2850 - 2750 | C-H Stretch | Aldehyde (-CHO) |

| ~1700 - 1680 | C=O Stretch | Aldehyde |

| ~1600 - 1580 | C=C Stretch | Aromatic Ring |

| ~1550 - 1500 | C=N Stretch | Pyrazole Ring |

Predicted Mass Spectrometry (MS) Data

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound.

| m/z (Predicted) | Assignment |

| 200.24 | [M]⁺ (Molecular Ion) |

| 199.23 | [M-H]⁺ |

| 171.21 | [M-CHO]⁺ |

Experimental Protocols

The following sections detail generalized procedures for the synthesis and spectroscopic analysis of this compound.

Synthesis Protocol

A plausible synthetic route involves the condensation of 4-formylphenylhydrazine with acetylacetone (2,4-pentanedione).

Materials:

-

4-Formylphenylhydrazine hydrochloride

-

Acetylacetone (2,4-pentanedione)

-

Ethanol

-

Sodium acetate

-

Distilled water

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 4-formylphenylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

To this mixture, add acetylacetone (1.05 eq) dropwise.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Add distilled water to the residue and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Spectroscopic Analysis Protocols

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) in an NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Parameters: Use a standard pulse program with a spectral width of -2 to 12 ppm, a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Parameters: Use a proton-decoupled pulse program with a spectral width of 0 to 200 ppm, a larger number of scans (e.g., 1024 or more) for adequate signal averaging, and a relaxation delay of 2-5 seconds.

3.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters: Scan the sample over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal quality.

3.2.3. Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Analyze the sample using an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) mass spectrometer.

-

Parameters: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

Visualized Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Synthetic and analytical workflow for this compound.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic profile and generalized experimental protocols for this compound. The presented data and methodologies are based on established chemical principles and analysis of closely related structures, offering a solid foundation for researchers working with this compound. The provided workflows and protocols are intended to facilitate its synthesis and characterization in a laboratory setting. As more experimental data becomes publicly available, this guide can be further refined to include experimentally verified spectroscopic information.

Introduction to pyrazoles as privileged scaffolds in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its remarkable structural versatility and ability to engage in various biological interactions have cemented its role in the development of numerous therapeutic agents. The presence of the pyrazole core in a wide array of FDA-approved drugs, spanning indications from inflammation and cancer to erectile dysfunction, underscores its significance in modern drug discovery.[1][2][3] This technical guide provides a comprehensive overview of pyrazoles, detailing their synthesis, biological activities, and the structure-activity relationships of key pyrazole-containing drugs. It includes quantitative biological data, detailed experimental protocols, and visualizations of relevant signaling pathways to serve as a valuable resource for professionals in the field.

The Pyrazole Scaffold: Physicochemical Properties and Synthetic Strategies

The unique physicochemical properties of the pyrazole ring, including its aromaticity, hydrogen bonding capabilities, and dipole moment, contribute to its favorable pharmacokinetic and pharmacodynamic profiles.[2] The two nitrogen atoms allow for diverse substitution patterns, enabling the fine-tuning of a molecule's properties to optimize target binding and ADME (absorption, distribution, metabolism, and excretion) characteristics.

General Synthetic Methodologies

The construction of the pyrazole ring is a well-established area of synthetic organic chemistry, with several reliable methods available.

-

Knorr Pyrazole Synthesis: This classical method involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[1] The reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

-

1,3-Dipolar Cycloaddition: This approach utilizes the reaction of a diazo compound with an alkyne or alkene to construct the pyrazole ring.

-

Multicomponent Reactions: These reactions combine three or more starting materials in a single step to form complex pyrazole derivatives, offering efficiency and atom economy.[4]

Prominent Pyrazole-Containing Drugs and Their Biological Activities

The therapeutic success of pyrazole-based drugs is a testament to the scaffold's versatility. Below are three prominent examples that highlight the diverse biological targets and therapeutic areas addressed by this remarkable heterocycle.

Celecoxib: A Selective COX-2 Inhibitor for Anti-Inflammatory Therapy

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[5][6] COX-2 is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and swelling.[6] By selectively targeting COX-2 over the constitutively expressed COX-1 isoform, which is involved in gastric protection, celecoxib reduces the gastrointestinal side effects associated with traditional NSAIDs.[6][7]

Quantitative Biological Data for Celecoxib

| Compound | Target | IC50 | Cell Line/System |

| Celecoxib | COX-2 | 40 nM | Sf9 cells[1] |

| Celecoxib | COX-1 | 15,000 nM | Sf9 cells[1] |

| Celecoxib | COX-2 | 50 nM | Human recombinant[8] |

| Celecoxib | COX-1 | 30 µM | Ovine[8] |

Ruxolitinib: A JAK Inhibitor for Myeloproliferative Neoplasms

Ruxolitinib is a potent inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2.[4][9] The JAK-STAT signaling pathway is crucial for the regulation of hematopoiesis and immune responses.[10][11] Dysregulation of this pathway is implicated in myeloproliferative neoplasms. Ruxolitinib's inhibition of JAK1 and JAK2 effectively reduces the downstream signaling that drives the proliferation of malignant cells.[11][12]

Quantitative Biological Data for Ruxolitinib

| Compound | Target | IC50 |

| Ruxolitinib | JAK1 | 3.3 nM[9][12] |

| Ruxolitinib | JAK2 | 2.8 nM[9][12] |

| Ruxolitinib | JAK3 | 428 nM[9] |

| Ruxolitinib | Tyk2 | 19 nM[9] |

Sildenafil: A PDE5 Inhibitor for Erectile Dysfunction

Sildenafil is a selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme primarily found in the corpus cavernosum of the penis.[13] PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a second messenger that mediates smooth muscle relaxation and vasodilation. By inhibiting PDE5, sildenafil increases cGMP levels, leading to enhanced blood flow and facilitating penile erection.[14]

Quantitative Biological Data for Sildenafil

| Compound | Target | IC50 |

| Sildenafil | PDE5 | 0.4–4.0 ng/mL[15] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of the aforementioned pyrazole-containing drugs.

Synthesis of Celecoxib

Reaction: Condensation of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione with 4-sulfamoylphenylhydrazine hydrochloride.[16][17]

Materials:

-

1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione

-

4-sulfamoylphenylhydrazine hydrochloride

-

Ethanol

-

Hydrochloric acid (catalytic amount)

Procedure:

-

Dissolve 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add 4-sulfamoylphenylhydrazine hydrochloride to the solution.

-

Add a catalytic amount of hydrochloric acid.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure celecoxib.[1]

In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol is based on a commercial COX-2 inhibitor screening kit.[18][19]

Materials:

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer

-

COX Probe (in DMSO)

-

COX Cofactor (in DMSO)

-

Arachidonic Acid

-

Celecoxib (or test compound)

-

96-well plate

-

Fluorometric plate reader (Ex/Em = 535/587 nm)

Procedure:

-

Prepare a reaction mix according to the kit manufacturer's instructions, containing COX Assay Buffer and reconstituted COX-2 enzyme.

-

Add the test compound (e.g., celecoxib) at various concentrations to the wells of the 96-well plate. Include a vehicle control (DMSO) and a positive control (a known COX-2 inhibitor).

-

Add the reaction mix to each well and incubate at 25°C for 10 minutes.

-

Initiate the reaction by adding a solution of arachidonic acid and the COX probe to each well.

-

Immediately begin measuring the fluorescence intensity in a kinetic mode for a set period.

-

Calculate the rate of reaction for each well. The percentage of inhibition is determined by comparing the reaction rates of the test compound wells to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Synthesis of Ruxolitinib

The synthesis of ruxolitinib is a multi-step process. A key step involves the coupling of a chiral cyclopentylpropionitrile intermediate with a protected 4-chloropyrrolo[2,3-d]pyrimidine.[20][21]

Illustrative Coupling Step:

Reaction: Coupling of (3R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile with a protected 4-chloropyrrolo[2,3-d]pyrimidine derivative.[20]

Materials:

-

(3R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile

-

Protected 4-chloropyrrolo[2,3-d]pyrimidine (e.g., 4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine)[21]

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Base (e.g., K2CO3)

-

Solvent (e.g., Dioxane/water mixture)

Procedure:

-

To a reaction vessel, add the pyrazole intermediate, the protected pyrrolopyrimidine, palladium catalyst, and base.

-

Degas the mixture and purge with an inert gas (e.g., argon).

-

Add the solvent system and heat the mixture to reflux for several hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

-

Purify the crude product by column chromatography.

-

The protecting group is then removed in a subsequent step to yield ruxolitinib.

In Vitro JAK2 Kinase Assay

This protocol is based on a commercial kinase assay kit.[9][22]

Materials:

-

Recombinant human JAK2 enzyme

-

Kinase assay buffer

-

ATP

-

Peptide substrate (e.g., a poly(Glu, Tyr) peptide)

-

Ruxolitinib (or test compound)

-

ADP-Glo™ Kinase Assay kit (or similar)

-

96-well plate

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compound (e.g., ruxolitinib) in kinase assay buffer.

-

In a 96-well plate, add the JAK2 enzyme, the peptide substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent and kinase detection solution according to the manufacturer's protocol.

-

Measure the luminescence using a plate reader.

-

The percentage of inhibition is calculated relative to a no-inhibitor control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Synthesis of Sildenafil

The commercial synthesis of sildenafil is a convergent process. A key step is the cyclization of an N-acylated aminopyrazole derivative.[5][13][23]

Illustrative Cyclization Step:

Reaction: Base-catalyzed intramolecular cyclization of 4-(2-ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)benzamido)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.[7]

Materials:

-

4-(2-ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)benzamido)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

-

Potassium t-butoxide

-

t-Butanol

Procedure:

-

Dissolve the pyrazole-carboxamide precursor in t-butanol in a reaction vessel.

-

Add a solution of potassium t-butoxide in t-butanol to the mixture.

-

Heat the reaction mixture to reflux for several hours, monitoring the cyclization by TLC or LC-MS.

-

After completion, cool the reaction and neutralize with an acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

The crude sildenafil is then purified, often by salt formation (e.g., with citric acid) and recrystallization.[14]

In Vitro PDE5 Inhibition Assay

This protocol is based on a fluorescence polarization assay.[24][25]

Materials:

-

Recombinant human PDE5A

-

Assay buffer

-

cGMP (substrate)

-

Sildenafil (or test compound)

-

Fluorescence polarization-based detection system

Procedure:

-

Prepare serial dilutions of the test compound (e.g., sildenafil) in the assay buffer.

-

In a suitable microplate, add the PDE5A enzyme and the test compound at various concentrations.

-

Initiate the reaction by adding cGMP.

-

Incubate the plate at room temperature for a set period to allow for enzymatic degradation of cGMP.

-

Add the fluorescence polarization detection reagents according to the manufacturer's instructions. These reagents typically include a fluorescently labeled cGMP analog and a specific antibody.

-

Measure the fluorescence polarization. The signal is inversely proportional to the amount of cGMP remaining, and thus reflects PDE5 activity.

-

Calculate the percentage of inhibition for each concentration of the test compound compared to a no-inhibitor control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of pyrazole-containing drugs are a direct result of their interaction with specific biological pathways. The following diagrams, generated using the DOT language, illustrate the mechanisms of action for celecoxib, ruxolitinib, and sildenafil.

Celecoxib and the COX-2 Pathway

Caption: Celecoxib inhibits COX-2, blocking prostaglandin synthesis.

Ruxolitinib and the JAK-STAT Pathway

Caption: Ruxolitinib inhibits JAK1/2, disrupting the JAK-STAT pathway.

Sildenafil and the PDE5/cGMP Pathway

Caption: Sildenafil inhibits PDE5, increasing cGMP and promoting vasodilation.

Conclusion

The pyrazole scaffold continues to be a cornerstone of medicinal chemistry, providing a versatile platform for the design of novel therapeutics. The successful examples of celecoxib, ruxolitinib, and sildenafil demonstrate the broad applicability of pyrazole-based compounds in treating a wide range of diseases. As our understanding of disease biology deepens, the "privileged" status of the pyrazole scaffold is likely to be further solidified, leading to the development of new and improved medicines for years to come. This guide has provided a detailed overview of the key aspects of pyrazole medicinal chemistry, from fundamental synthesis and biological evaluation to the intricate signaling pathways they modulate, offering a valuable resource for researchers and developers in the pharmaceutical sciences.

References

- 1. benchchem.com [benchchem.com]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ruxolitinib synthesis - chemicalbook [chemicalbook.com]

- 5. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents [mdpi.com]

- 7. scispace.com [scispace.com]

- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Ruxolitinib for the treatment of myelofibrosis: its clinical potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis method of ruxolitinib intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 21. Design, synthesis, and biological evaluation of novel ruxolitinib and baricitinib analogues for potential use against COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. bpsbioscience.com [bpsbioscience.com]

- 23. wiley-1888.docs.contently.com [wiley-1888.docs.contently.com]

- 24. auajournals.org [auajournals.org]

- 25. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]

The Multifaceted Biological Activities of 3,5-Dimethylpyrazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3,5-dimethylpyrazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the known biological activities of 3,5-dimethylpyrazole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, anticonvulsant, antiviral, and enzyme inhibitory properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics based on this versatile heterocyclic core.

Anticancer Activity

Derivatives of 3,5-dimethylpyrazole have shown significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The mechanisms of action are varied, with many compounds targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of various 3,5-dimethylpyrazole derivatives against different cancer cell lines, expressed as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) of Reference |

| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep (human laryngeal carcinoma) | 3.25 µg/mL | Adriamycin | >3.25 µg/mL[1] |

| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | P815 (murine mastocytoma) | 17.82 µg/mL | - | -[1] |

| N,N-tetrakis-[(1,5-dimethylpyrazol-3-yl)methyl]-para-phenylenediamine | Hep (human laryngeal carcinoma) | 6.92 µg/mL | Adriamycin | >6.92 µg/mL[1] |

| N,N-tetrakis-[(1,5-dimethylpyrazol-3-yl)methyl]-para-phenylenediamine | P815 (murine mastocytoma) | 37.21 µg/mL | - | -[1] |

| 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrid (Compound 22) | MCF7, A549, HeLa, PC3 | 2.82 - 6.28 | Etoposide | Comparable[2] |

| 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrid (Compound 23) | MCF7, A549, HeLa, PC3 | 2.82 - 6.28 | Etoposide | Comparable[2] |

| Pyrazolo[1,5-a]pyrimidine derivative (Compound 35) | HepG2, MCF7, Hela | 3.53, 6.71, 5.16 | - | -[2] |

| N-(4-Bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine (4f) | MCF-7 | 4.53 | - | -[3] |

| N-(4-Bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine (4f) | HCT-116 | 0.50 | - | -[3] |

| N-(4-Bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine (4f) | HepG2 | 3.01 | - | -[3] |

| N-(4-chlorophenyl)-4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-amine (5c) | MCF-7 | 2.29 | - | -[3] |

| 4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)-1,3,5-triazin-2-amine (5d) | HCT-116 | 3.66 | - | -[3] |

| 4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)-1,3,5-triazin-2-amine (5d) | HepG2 | 5.42 | - | -[3] |

Signaling Pathways in Anticancer Activity

A significant number of 3,5-dimethylpyrazole derivatives exert their anticancer effects by inhibiting key signaling pathways crucial for tumor growth and survival. Two of the most prominent pathways identified are the EGFR/PI3K/AKT/mTOR and the JAK/STAT pathways.

EGFR/PI3K/AKT/mTOR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates a cascade of downstream signaling events, including the PI3K/AKT/mTOR pathway. This pathway is a central regulator of cell proliferation, growth, and survival, and its aberrant activation is a hallmark of many cancers. Certain 3,5-dimethylpyrazole derivatives have been shown to inhibit this pathway at various nodes.

JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is another critical signaling cascade that transmits information from extracellular chemical signals to the nucleus, resulting in DNA transcription and expression of genes involved in immunity, proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various cancers. Specific 3,5-dimethylpyrazole derivatives have been identified as inhibitors of this pathway, often by targeting the JAK kinases or the phosphorylation of STAT proteins.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

-

3,5-Dimethylpyrazole derivatives to be tested

-

Cancer cell lines (e.g., MCF-7, A549, HepG2)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 3,5-dimethylpyrazole derivatives in the complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours at 37°C. During this time, the MTT is converted to formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC₅₀ value is then determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity

3,5-Dimethylpyrazole derivatives have also been investigated for their antimicrobial properties against a variety of bacterial and fungal strains. These compounds often exhibit their effects by disrupting microbial cell membranes, inhibiting essential enzymes, or interfering with nucleic acid synthesis.

Quantitative Data for Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values of selected 3,5-dimethylpyrazole derivatives against various microorganisms.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) of Reference |

| 4-((4-chlorophenyl)diazenyl)-3,5-dimethyl-1H-pyrazole (3a) | E. coli, S. aureus | Not specified, but showed better zone of inhibition than reference | Ciprofloxacin | -[4] |

| 1-(4-((4-chlorophenyl)diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl)ethanone (5a) | E. coli, S. aureus | Not specified, but showed better zone of inhibition than reference | Ciprofloxacin | -[4] |

| Pyrazole derivative (Compound 3) | E. coli | 0.25 | Ciprofloxacin | 0.5[5] |

| Pyrazole derivative (Compound 4) | S. epidermidis | 0.25 | Ciprofloxacin | 4[5] |

| Pyrazole derivative (Compound 2) | A. niger | 1 | Clotrimazole | -[5] |

| 5-(4-Chlorophenyl)-4-(3, 5-dimethyl-1H-pyrazol-1-yl)-3-phenylisoxazole (5b) | B. subtilis | 2.6 | Ampicillin | 2.5[6] |

| 5-(4-Chlorophenyl)-4-(3, 5-dimethyl-1H-pyrazol-1-yl)-3-phenylisoxazole (5b) | B. cereus | 1.2 | Ampicillin | 3.1[6] |

Experimental Protocol: Agar Diffusion Method for Antimicrobial Screening

The agar diffusion method is a widely used technique for the preliminary screening of antimicrobial activity.

Materials:

-

3,5-Dimethylpyrazole derivatives to be tested

-

Bacterial and/or fungal strains

-

Nutrient agar or other suitable agar medium

-

Sterile Petri dishes

-

Sterile paper discs (6 mm in diameter)

-

Standard antibiotic and/or antifungal discs

-

Incubator

Procedure:

-

Media Preparation: Prepare and sterilize the agar medium according to the manufacturer's instructions and pour it into sterile Petri dishes. Allow the agar to solidify.

-

Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and evenly spread it over the surface of the agar plate using a sterile swab.

-

Disc Application: Sterilize paper discs and impregnate them with a known concentration of the test compound dissolved in a suitable solvent. Place the impregnated discs on the surface of the inoculated agar plates. Also, place a standard antibiotic/antifungal disc and a solvent control disc.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours (for bacteria) or 48-72 hours (for fungi).

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters. The size of the zone is indicative of the antimicrobial activity of the compound.

Anti-inflammatory Activity

Several 3,5-dimethylpyrazole derivatives have demonstrated potent anti-inflammatory effects. Their mechanism of action often involves the inhibition of key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and the modulation of pro-inflammatory cytokine production.

Quantitative Data for Anti-inflammatory Activity

The following table summarizes the anti-inflammatory activity of various 3,5-dimethylpyrazole derivatives.

| Compound/Derivative | Assay | % Inhibition or IC₅₀ | Reference Compound | % Inhibition or IC₅₀ of Reference |

| 3,5-Dimethyl pyrazole derivative of diclofenac (3a) | Carrageenan-induced paw edema | 79.41% | - | -[7] |

| 3,5-Dimethyl pyrazole derivative of ibuprofen (3b) | Carrageenan-induced paw edema | 86.47% | - | -[7] |

| 3,5-Dimethyl pyrazole derivative of flurbiprofen (3c) | Carrageenan-induced paw edema | 82.35% | - | -[7] |

| Pyrazole derivative (Compound 4) | Protein denaturation | Better than Diclofenac sodium | Diclofenac sodium | -[5] |

| Pyrazole derivative (2a) | COX-2 Inhibition | IC₅₀ = 19.87 nM | Celecoxib | -[8] |

| Pyrazole derivative (3b) | COX-2 Inhibition | IC₅₀ = 39.43 nM | Celecoxib | -[8] |

| Pyrazole derivative (5b) | COX-2 Inhibition | IC₅₀ = 38.73 nM | Celecoxib | -[8] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to evaluate the anti-inflammatory activity of new compounds.

Materials:

-

3,5-Dimethylpyrazole derivatives to be tested

-

Wistar or Sprague-Dawley rats

-

Carrageenan solution (1% w/v in sterile saline)

-

Plethysmometer

-

Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize the rats to the laboratory conditions for at least one week. Divide the animals into groups (e.g., control, standard, and test groups).

-

Compound Administration: Administer the test compounds and the standard drug to the respective groups, usually orally or intraperitoneally, one hour before the carrageenan injection. The control group receives the vehicle only.

-

Induction of Edema: Inject 0.1 mL of the 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Other Biological Activities

In addition to the activities detailed above, 3,5-dimethylpyrazole derivatives have been reported to possess several other important biological properties, including anticonvulsant, antiviral, and enzyme inhibitory activities.

Quantitative Data for Other Biological Activities

| Activity | Compound/Derivative | Assay | ED₅₀/EC₅₀/IC₅₀ | Reference Compound | ED₅₀/EC₅₀/IC₅₀ of Reference |

| Anticonvulsant | N-[1-(4-methoxybenzoyl)-3,5-dimethylpyrazole-4-yl]-4-methoxybenzamide (2) | PTZ-induced seizures | Decreased seizure severity | - | -[9] |

| Anticonvulsant | N-[1-(2,6-dichlorobenzoyl)-3,5-dimethylpyrazole-4-yl]-2,6-dichlorobenzamide (3) | PTZ-induced seizures | Decreased seizure severity | - | -[9] |

| Antiviral | N-acetyl 4,5-dihydropyrazole 7 | Vaccinia virus | EC₅₀ = 7 µg/mL | - | -[10] |

| Enzyme Inhibition (PDE4B) | 3,5-dimethylpyrazole derivative (If) | PDE4B inhibition | IC₅₀ = 1.7 µM | Rolipram | - |

| Enzyme Inhibition (CDK2) | Pyrazolo[1,5-a]pyrimidine derivative (36) | CDK2 inhibition | IC₅₀ = 0.199 µM | - | -[2] |

| Enzyme Inhibition (EGFR) | 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrid (23) | EGFR inhibition | IC₅₀ = 0.5132 µM | Erlotinib | -[2] |

Conclusion

The 3,5-dimethylpyrazole core represents a highly versatile and promising scaffold for the development of new therapeutic agents. The derivatives of this heterocyclic system have demonstrated a remarkable range of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, anticonvulsant, antiviral, and enzyme inhibitory effects. The data and protocols presented in this technical guide underscore the significant potential of 3,5-dimethylpyrazole derivatives in modern drug discovery. Further exploration of structure-activity relationships, optimization of lead compounds, and in-depth mechanistic studies are warranted to fully exploit the therapeutic potential of this important class of molecules. This guide serves as a foundational resource to aid researchers in these endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazole derivatives as potent EGFR inhibitors: synthesis, biological evaluation and in silico and biodistribution study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Recent Medicinal Chemistry Development of Jak2 Tyrosine Kinase Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. De Novo Design of Imidazopyridine-Tethered Pyrazolines That Target Phosphorylation of STAT3 in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde, a key chemical intermediate in the synthesis of various biologically active molecules. We will delve into its synthesis, chemical properties, and its significant role in the development of novel therapeutics, particularly in the realm of kinase inhibitors and anti-inflammatory agents.

Core Properties and Synthesis

This compound is a substituted aromatic aldehyde featuring a dimethylpyrazole moiety. This structural combination makes it a versatile building block in medicinal chemistry.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₂N₂O |

| Molecular Weight | 200.24 g/mol |

| CAS Number | 934570-54-4 |

| Appearance | Off-white to yellow solid |

| IUPAC Name | This compound |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the condensation reaction between 4-formylphenylhydrazine and acetylacetone (2,4-pentanedione)[1]. This reaction, a variation of the Knorr pyrazole synthesis, proceeds readily, often with high yields.

Applications in Drug Discovery

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs[2]. The aldehyde functionality of this compound serves as a versatile handle for further chemical modifications, allowing for its incorporation into a wide array of potential therapeutic agents.

Intermediate for Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Pyrazole-containing compounds have been successfully developed as kinase inhibitors[2][3]. The aldehyde group of this compound can be readily converted into various functional groups to interact with the kinase active site. For instance, it can undergo reductive amination to introduce amine functionalities or be used in condensation reactions to form Schiff bases, which can then be further modified.

Precursor for Anti-inflammatory Agents (Celecoxib Analogues)

The pyrazole ring is a core component of the selective COX-2 inhibitor, Celecoxib. Researchers have utilized pyrazole aldehydes to synthesize novel analogues of celecoxib with potential anti-inflammatory properties[4][5]. The aldehyde group allows for the construction of the side chains necessary for COX-2 selectivity.

Experimental Protocols

Synthesis of this compound

This protocol is based on the general Knorr pyrazole synthesis, adapted from similar procedures[1].

Materials:

-

4-formylphenylhydrazine hydrochloride

-

Acetylacetone (2,4-pentanedione)

-

Ethanol

-

Sodium acetate

-

Water

Procedure:

-

Dissolve 4-formylphenylhydrazine hydrochloride (1 equivalent) and sodium acetate (1.1 equivalents) in a mixture of ethanol and water.

-

To this solution, add acetylacetone (1 equivalent) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure and then add cold water to induce precipitation.

-

Wash the crude product with cold water and dry it under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Synthesis of a Celecoxib Analogue from this compound

This protocol describes a key step in the synthesis of a celecoxib analogue, the formation of a chalcone, which is a precursor to the final pyrazoline/pyrazole ring of the analogue[4].

Materials:

-

This compound

-

4-Aminoacetophenone

-

Ethanol

-

Aqueous sodium hydroxide solution

Procedure:

-

Dissolve this compound (1 equivalent) and 4-aminoacetophenone (1 equivalent) in ethanol.

-

Add aqueous sodium hydroxide solution dropwise to the stirred solution at room temperature.

-

Continue stirring at room temperature and monitor the reaction by TLC until the starting materials are consumed.

-

Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the chalcone product.

-

Collect the solid by filtration, wash with water, and dry.

-

The resulting chalcone can then be cyclized with a suitable hydrazine (e.g., 4-sulfonamidophenylhydrazine) to form the final celecoxib analogue.

Data Presentation

The following table summarizes the biological activity of a representative celecoxib analogue synthesized from a pyrazole aldehyde precursor.

Table 2: Biological Activity of a Representative Celecoxib Analogue

| Compound | Target | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib Analogue | COX-1 | >100 | >200 | [4] |

| COX-2 | 0.45 | |||

| Celecoxib (Reference) | COX-1 | 15 | 30 | [4] |

| COX-2 | 0.5 |

Signaling Pathway

The primary mechanism of action for celecoxib and its analogues is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.

Conclusion

This compound is a valuable and versatile intermediate in medicinal chemistry. Its straightforward synthesis and the reactivity of its aldehyde group provide a convenient entry point for the creation of diverse molecular scaffolds. Its demonstrated utility in the synthesis of kinase inhibitors and anti-inflammatory agents underscores its importance for researchers and professionals in the field of drug discovery and development. Further exploration of this building block is likely to yield novel therapeutic candidates for a range of diseases.

References

- 1. rsc.org [rsc.org]

- 2. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]

- 3. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of N-Arylpyrazoles: A Journey from Classic Reactions to Modern Catalysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The N-arylpyrazole scaffold is a cornerstone in modern medicinal chemistry and agrochemical development, forming the core of blockbuster drugs and potent pesticides. This technical guide provides a comprehensive overview of the discovery and historical evolution of N-arylpyrazole synthesis, detailing key experimental protocols and presenting quantitative data for a range of synthetic methodologies. From the foundational Knorr pyrazole synthesis to modern transition-metal-catalyzed reactions, this document serves as an in-depth resource for professionals in the field.

The Dawn of Pyrazole Chemistry: The Knorr Synthesis

The history of pyrazole synthesis is inextricably linked to the German chemist Ludwig Knorr. In 1883, his pioneering work on the condensation of β-ketoesters with arylhydrazines marked the advent of a versatile and enduring method for constructing the pyrazole ring. This reaction, now known as the Knorr pyrazole synthesis, laid the groundwork for over a century of research and development in heterocyclic chemistry.

The seminal reaction involved the condensation of ethyl acetoacetate with phenylhydrazine, which upon heating, cyclized to form 1-phenyl-3-methyl-5-pyrazolone. This discovery was a pivotal moment, not only for the synthesis of pyrazoles but also for the development of some of the earliest synthetic pharmaceuticals.

A related reaction, the Paal-Knorr synthesis, was reported independently by Carl Paal and Ludwig Knorr in 1884 and is primarily used for the synthesis of furans, pyrroles, and thiophenes from 1,4-diketones.[1] While not a direct method for N-arylpyrazole synthesis, a variation reported by Knorr utilizes 1,3-dicarbonyls and hydrazines, which is mechanistically similar to the Knorr pyrazole synthesis.[1]

Classical Synthetic Methodologies

The Knorr pyrazole synthesis remains a fundamental method for the preparation of N-arylpyrazoles. The reaction proceeds through the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

The Knorr Pyrazole Synthesis: A Detailed Protocol

The following protocol is a representative example of the Knorr pyrazole synthesis for the preparation of a substituted N-arylpyrazole.

Synthesis of 1-phenyl-3,5-dimethylpyrazole

-

Reactants: Phenylhydrazine (1.0 mmol), Acetylacetone (1.0 mmol)

-

Solvent: Ethanol (5 mL)

-

Catalyst: Glacial Acetic Acid (catalytic amount)

-

Procedure:

-

To a solution of phenylhydrazine in ethanol, add a catalytic amount of glacial acetic acid.

-

Add acetylacetone dropwise to the solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Phenylhydrazine | Acetylacetone | Acetic Acid | Ethanol | Reflux | 2 | 92 | (Adapted from various sources) |

| 4-Hydrazinobenzenesulfonamide HCl | 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione | - | Ethanol | Reflux | 4 | 85-90 | (Synthesis of Celecoxib) |

| 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine | Ethyl 2-cyano-3-oxobutanoate | - | Acetic Acid | 100 | 3 | >95 | (Synthesis of Fipronil intermediate) |

The Modern Era of N-Arylpyrazole Synthesis: Transition-Metal Catalysis